1H-Indazole-4-carboxylic Acid

Description

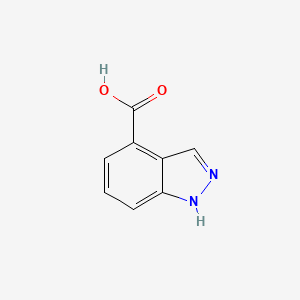

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKZHHIUOZGUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621137 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677306-38-6 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1H-Indazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1H-Indazole-4-carboxylic Acid, a significant heterocyclic compound in medicinal chemistry. The document details the key synthetic methodologies, including the seminal route from 3-methyl-2-nitrobenzoic acid. It offers structured data on reaction protocols and quantitative metrics to facilitate reproducibility and further research. Visual diagrams of the synthetic pathways are provided to enhance understanding of the chemical transformations involved.

Introduction: The Emergence of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities. The parent compound, indazole, was first synthesized by Emil Fischer. While the indazole core is of great interest, the specific substitution pattern significantly influences its pharmacological properties. 1H-Indazole-4-carboxylic acid, in particular, serves as a crucial building block for the synthesis of various bioactive molecules, finding applications in the development of anti-inflammatory and anticancer agents. Its carboxylic acid functionality provides a convenient handle for further chemical modifications.

This guide focuses on the historical synthesis of 1H-Indazole-4-carboxylic Acid, providing a detailed account of the early methods that paved the way for its use in modern drug development.

The Seminal Synthesis by Boekelheide and Orlando

A pivotal moment in the history of 1H-Indazole-4-carboxylic Acid synthesis was the method developed by V. Boekelheide and C. M. Orlando, Jr. This route established a reliable pathway from a readily accessible starting material, 3-methyl-2-nitrobenzoic acid. The overall synthetic strategy involves three key transformations:

-

Nitration of m-toluic acid to produce 3-methyl-2-nitrobenzoic acid.

-

Reduction of the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.

-

Diazotization of the amino group followed by intramolecular cyclization to form the indazole ring.

The logical workflow of this synthetic approach is depicted below.

Caption: Synthetic pathway to 1H-Indazole-4-carboxylic Acid.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the historical synthesis of 1H-Indazole-4-carboxylic Acid, primarily based on the work of Boekelheide and Orlando and related procedures for the preparation of the requisite starting materials.

Synthesis of 3-Methyl-2-nitrobenzoic Acid

The synthesis of the key precursor, 3-methyl-2-nitrobenzoic acid, is typically achieved through the nitration of 3-methylbenzoic acid (m-toluic acid).

Experimental Protocol:

To a stirred mixture of fuming nitric acid, an equimolar amount of 3-methylbenzoic acid is added portion-wise while maintaining the temperature below 0 °C with an ice-salt bath. After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Starting Material | 3-Methylbenzoic Acid |

| Reagents | Fuming Nitric Acid |

| Reaction Temperature | < 0 °C |

| Reaction Time | 1 hour |

| Work-up | Precipitation in ice-water |

| Purification | Recrystallization from ethanol |

Synthesis of 2-Amino-3-methylbenzoic Acid

The reduction of the nitro group in 3-methyl-2-nitrobenzoic acid to an amino group is a critical step. Various reducing agents can be employed for this transformation. A common and effective method involves catalytic hydrogenation.

Experimental Protocol:

3-Methyl-2-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature. The reaction is monitored until the theoretical amount of hydrogen is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-amino-3-methylbenzoic acid.[1]

| Parameter | Value |

| Starting Material | 3-Methyl-2-nitrobenzoic Acid |

| Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol |

| Pressure | 2-3 atm |

| Temperature | Room Temperature |

| Work-up | Filtration and solvent evaporation |

| Yield | > 92%[1] |

Synthesis of 1H-Indazole-4-carboxylic Acid

The final step in the Boekelheide and Orlando synthesis involves the diazotization of 2-amino-3-methylbenzoic acid, followed by an intramolecular cyclization to form the indazole ring.

Experimental Protocol:

A solution of 2-amino-3-methylbenzoic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise with vigorous stirring, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for a further 30 minutes at the same temperature. The diazonium salt solution is then slowly warmed to room temperature and may require gentle heating to facilitate the cyclization and expulsion of nitrogen gas. The resulting precipitate of 1H-Indazole-4-carboxylic Acid is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | 2-Amino-3-methylbenzoic Acid |

| Reagents | Sodium Nitrite, Hydrochloric Acid |

| Reaction Temperature | 0-5 °C (diazotization), then warming |

| Reaction Time | ~30 minutes for diazotization |

| Work-up | Filtration |

| Purification | Recrystallization if necessary |

Alternative and Modern Synthetic Approaches

While the Boekelheide and Orlando method represents a cornerstone in the synthesis of 1H-Indazole-4-carboxylic Acid, several other strategies for the construction of the indazole ring have been developed over the years. These include:

-

Jacobson Indazole Synthesis: This involves the cyclization of N-nitroso-o-alkylanilines.

-

Davis-Beirut Reaction: A reaction between a 1,2,3-benzoxadiazole and a primary or secondary amine.

-

Palladium-catalyzed cross-coupling reactions: Modern methods often employ transition metal catalysis to form the key N-N bond or to construct the bicyclic system in a more convergent manner.

These newer methods may offer advantages in terms of yield, substrate scope, and milder reaction conditions, reflecting the continuous evolution of synthetic organic chemistry.

Conclusion

The historical synthesis of 1H-Indazole-4-carboxylic Acid, particularly the route established by Boekelheide and Orlando, provides a fundamental example of classical synthetic organic chemistry. The transformation of a substituted benzene derivative through a series of well-defined steps—nitration, reduction, and diazotization/cyclization—remains a valuable case study for the construction of heterocyclic systems. Understanding these foundational methods is crucial for researchers and drug development professionals as they continue to innovate and develop new synthetic pathways to this important class of compounds. The detailed protocols and data presented in this guide serve as a practical resource for the scientific community engaged in the synthesis and application of indazole derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazole-4-carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of 1H-Indazole-4-carboxylic Acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Chemical Structure |  | PubChem CID: 21982323 |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 162.15 g/mol | [1][2][3][4] |

| CAS Number | 677306-38-6 | [1][2] |

| Appearance | Yellow solid | [5] |

| Melting Point | 288-293 °C | [2] |

| Boiling Point | Not experimentally determined. Predicted: 443.7±18.0 °C | [6][7] |

| pKa (acid dissociation constant) | Not experimentally determined. Predicted for 1H-indazole-7-carboxylic acid: 3.71±0.10 | [6][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6][7] |

| logP (octanol-water partition coefficient) | Not experimentally determined. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for small organic compounds and are applicable to 1H-Indazole-4-carboxylic Acid.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the crystalline 1H-Indazole-4-carboxylic Acid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).[8][9]

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of 1H-Indazole-4-carboxylic Acid in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: A small, accurately weighed amount of 1H-Indazole-4-carboxylic Acid (e.g., 1-5 mg) is placed into a test tube.

-

Solvent Addition: A specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) is added to the test tube.

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Observation: The sample is visually inspected for the presence of undissolved solid. The solubility is typically categorized as:

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of 1H-Indazole-4-carboxylic Acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is placed in a beaker with a stir bar and the pH electrode is submerged. The standardized base is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 1H-Indazole-4-carboxylic Acid is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand, or centrifuged, to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like 1H-Indazole-4-carboxylic Acid.

Caption: Workflow for Physicochemical Profiling.

This guide provides a foundational understanding of the physicochemical properties of 1H-Indazole-4-carboxylic Acid and the experimental approaches to determine them. This information is crucial for its application in scientific research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. bio-protocol.org [bio-protocol.org]

- 5. pennwest.edu [pennwest.edu]

- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]

- 7. 1H-indazole-7-carboxylic acid | 677304-69-7 [amp.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. acdlabs.com [acdlabs.com]

Spectroscopic Profile of 1H-Indazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of a variety of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

It is important to note that while extensive research has been conducted on indazole derivatives[2][3][4][5], publicly available, complete experimental spectra specifically for 1H-Indazole-4-carboxylic acid are limited. Therefore, this guide combines available data with predicted values based on analogous compounds and fundamental spectroscopic principles to offer a robust analytical profile.

Physicochemical Properties

Basic physicochemical properties of 1H-Indazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | PubChem[6] |

| Molecular Weight | 162.15 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 162.042927438 Da | PubChem[6] |

| Melting Point | 288-293 °C | Sigma-Aldrich |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[7]

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for Methyl 1H-indazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Aromatic Protons) |

| Predicted ~8.3 | s | H3 |

| Predicted ~7.9 | d | H5 or H7 |

| Predicted ~7.5 | t | H6 |

| Predicted ~7.3 | d | H7 or H5 |

| Predicted ~4.0 | s | -OCH₃ |

Note: The assignments are predictive and based on general indazole chemical shifts. The exact positions of H5 and H7 would require 2D NMR experiments for confirmation. For 1H-Indazole-4-carboxylic acid, the -OCH₃ signal would be absent, and a broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected at δ > 12 ppm. The aromatic proton signals are expected to be at similar, though not identical, chemical shifts.

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for 1H-Indazole-4-carboxylic acid is not available in the searched literature, the Teixeira et al. publication suggests this data has been collected for a range of indazole carboxylic acids.[2][8] Based on the known chemical shifts for indazole and the effect of a carboxylic acid substituent, the following are predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for 1H-Indazole-4-carboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~140 | C7a |

| ~135 | C3 |

| ~128 | C6 |

| ~125 | C3a |

| ~122 | C5 |

| ~120 | C4 |

| ~110 | C7 |

Infrared (IR) Spectroscopy

The IR spectrum of 1H-Indazole-4-carboxylic acid is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 1H-Indazole-4-carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | N-H stretch |

| 1725-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1580 | Medium | C=C and C=N stretching (Aromatic rings) |

| 1320-1210 | Medium | C-O stretch |

| 950-910 | Broad, Medium | O-H bend (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[7]

Table 4: Predicted Mass Spectrometry Data for 1H-Indazole-4-carboxylic Acid

| m/z Ratio | Predicted Identity |

| 162.04 | [M]⁺ (Molecular Ion) |

| 145.04 | [M - OH]⁺ |

| 117.04 | [M - COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like 1H-Indazole-4-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[11] For ¹H NMR, a typical experiment involves acquiring 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm) or the residual solvent signal.

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source in either positive or negative ion mode. ESI is a soft ionization technique suitable for polar molecules.

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Data Analysis: Determine the m/z of the molecular ion and compare the experimentally measured exact mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or synthesized compound like 1H-Indazole-4-carboxylic acid.

Caption: A logical workflow for the spectroscopic analysis of 1H-Indazole-4-carboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-indazole-4-carboxylic acid | C8H6N2O2 | CID 21982323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

Tautomeric Forms and Stability of 1H-Indazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, which can profoundly influence their physicochemical properties, biological activity, and patentability. This technical guide provides a comprehensive examination of the tautomeric forms of 1H-indazole-4-carboxylic acid, focusing on the equilibrium between the 1H- and 2H-tautomers, the factors governing their relative stability, and the experimental and computational methodologies employed for their characterization.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is characterized by a benzenoid structure, while the 2H-tautomer possesses a quinonoid form.[1] Generally, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state.[1][2] This increased stability is often attributed to the greater aromaticity of its benzenoid structure.[1]

The tautomeric equilibrium is a dynamic process influenced by several factors, including:

-

Substituent Effects: The electronic nature and position of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other.[3]

-

Solid-State Effects: Crystal packing forces and intermolecular interactions, such as hydrogen bonding, can dictate the predominant tautomer in the solid state.

For drug development professionals, a thorough understanding and control of tautomerism are crucial as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Tautomeric Forms of 1H-Indazole-4-carboxylic Acid

The two principal tautomers of indazole-4-carboxylic acid are 1H-indazole-4-carboxylic acid and 2H-indazole-4-carboxylic acid. The equilibrium between these two forms is a key consideration in its application in drug design and synthesis.

Stability of Tautomeric Forms

Computational Analysis

While specific computational studies exclusively on 1H-indazole-4-carboxylic acid are not extensively reported in the literature, a wealth of data on the parent indazole and other substituted derivatives consistently shows the greater stability of the 1H-tautomer.[2][4] Theoretical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have quantified this energy difference.

Table 1: Calculated Relative Energies of Indazole Tautomers

| Tautomer System | Method/Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |

| Indazole | MP2/6-31G** | Gas | ~3.6 | [5] |

| Indazole | B3LYP/6-311++G(d,p) | Gas | ~4.8 | [5] |

| 1-Methyl-indazole | - | - | 3.2-3.6 | [5] |

| Indazole | - | - | 2.3 | [5] |

| Indazole | B3LYP/6-31G* | Gas | 5.3 | [4] |

| Indazole | MP2/cc-pVTZ | Gas | 3.25 | [4] |

Note: 1 kcal/mol = 4.184 kJ/mol

These computational studies highlight that the 1H-tautomer is consistently favored by approximately 2.3 to 5.3 kcal/mol. The carboxylic acid group at the 4-position, being an electron-withdrawing group, is expected to influence the electron distribution in the benzene ring but is unlikely to reverse the inherent stability preference for the 1H-tautomer.

Experimental Observations

Experimental data corroborates the computational findings. In the vast majority of cases, indazole derivatives crystallize in the more stable 1H-tautomeric form.[2] However, it is noteworthy that in some specific cases of substituted indazoles, the 2H-tautomer has been found to be more stable, often due to specific intramolecular or intermolecular interactions.[4]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of 1H-indazole-4-carboxylic acid.

Synthesis of 1H-Indazole-4-carboxylic Acid

A common synthetic route to 1H-indazole-4-carboxylic acid involves the hydrolysis of its corresponding ester, which can be synthesized via cyclization reactions.

Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate and subsequent hydrolysis

This procedure is adapted from a known synthesis of a similar indazole derivative.[6]

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous tetrahydrofuran (THF).

-

Reaction Execution: Cool the mixture to -78 °C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture and partition between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield ethyl 1H-indazole-3-carboxylate.[6]

Step 2: Hydrolysis to 1H-Indazole-4-carboxylic Acid

While a specific protocol for the 4-carboxylic acid was not found, a general hydrolysis procedure is as follows:

-

Reaction Setup: Dissolve the ethyl 1H-indazole-4-carboxylate precursor in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Remove the alcohol under reduced pressure and acidify the aqueous residue with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: Filter the solid, wash with water, and dry under vacuum to obtain 1H-indazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomeric mixtures in solution. The chemical shifts of protons and carbons, particularly those in the pyrazole ring, are highly sensitive to the position of the N-H proton.

Protocol: Tautomeric Ratio Determination by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of 1H-indazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

-

Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

-

Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Differences between 1H- and 2H-Indazole Tautomers

| Nucleus | 1H-Tautomer | 2H-Tautomer |

| ¹H NMR | ||

| H3 | Typically downfield | Typically upfield |

| H7 | Typically downfield due to proximity to N1-H | Less affected |

| ¹³C NMR | ||

| C3 | Typically downfield | Typically upfield |

| C7a | Typically upfield | Typically downfield |

Note: These are general trends and the exact chemical shifts will be influenced by the carboxylic acid substituent and the solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the hydrogen atom on the pyrazole ring, thus unambiguously identifying the tautomeric form present in the solid state.

Protocol: Tautomer Identification by X-ray Crystallography

-

Crystal Growth: Grow single crystals of 1H-indazole-4-carboxylic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The location of the N-H proton will confirm the tautomeric form.

Conclusion

The tautomerism of 1H-indazole-4-carboxylic acid is a critical aspect of its chemistry, with the 1H-tautomer being the thermodynamically more stable form. This stability is supported by extensive computational and experimental data for the parent indazole system. For professionals in drug discovery and development, a comprehensive characterization of the tautomeric forms of any indazole-based compound is imperative. The detailed experimental protocols provided in this guide for synthesis, NMR spectroscopy, and X-ray crystallography offer a robust framework for such investigations, enabling the rational design and development of novel indazole-containing therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of 1H-Indazole-4-carboxylic Acid: A Technical Guide for Heterocyclic Chemistry in Drug Discovery

For Immediate Release

[City, State] – December 27, 2025 – As the landscape of medicinal chemistry continuously evolves, the demand for versatile heterocyclic building blocks has never been greater. Among these, 1H-Indazole-4-carboxylic acid has emerged as a cornerstone scaffold in the design and synthesis of novel therapeutic agents. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, functionalization, and application of this pivotal molecule, with a particular focus on its role in the development of targeted cancer therapies.

The indazole core is a privileged structure in medicinal chemistry, renowned for its ability to mimic the interactions of native purine bases with biological targets. The strategic placement of a carboxylic acid group at the 4-position of the 1H-indazole ring system provides a versatile handle for a variety of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1]

Synthesis of the Core Building Block

The journey into the chemical diversity of indazole-based compounds begins with the efficient synthesis of the 1H-Indazole-4-carboxylic acid core. While various methods exist for the construction of the indazole ring, a common and effective strategy involves the cyclization of appropriately substituted precursors. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 1H-Indazole-4-carboxylic Acid

A multi-step synthesis starting from 2-methylbenzoic acid can be employed to generate the core scaffold. The key steps involve bromination, nitration, esterification, and reductive cyclization, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Step 1: Synthesis of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate

(This serves as an illustrative precursor, from which the carboxylic acid can be obtained via hydrolysis)

To a solution of a suitable aminoester intermediate in an appropriate solvent, a cyclopentyl halide is added in the presence of a base. The reaction mixture is heated to facilitate the N-alkylation of the indazole ring.

Step 2: Hydrolysis to 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

To a solution of the methyl ester in a mixture of methanol and water, an excess of a base such as sodium hydroxide is added.[2] The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).[2] The methanol is then removed under reduced pressure, and the aqueous residue is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.[2]

Applications in Drug Discovery: A Focus on Kinase Inhibition

Derivatives of 1H-Indazole-4-carboxylic acid have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The indazole scaffold serves as an effective hinge-binding motif, while modifications at the 4-position via the carboxylic acid group allow for tailored interactions with the solvent-exposed regions of the kinase active site.

Amide Coupling: A Gateway to Chemical Diversity

A primary strategy for functionalizing 1H-Indazole-4-carboxylic acid is through amide bond formation. This reaction allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's biological activity and physicochemical properties.

Experimental Protocol: General Amide Coupling

In a round-bottom flask, 1H-Indazole-4-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[2] A coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA) (3 equivalents), are added to activate the carboxylic acid.[3] The desired amine (1-1.2 equivalents) is then introduced, and the reaction is stirred at room temperature for several hours.[2][3] Reaction progress is monitored by TLC, and upon completion, the product is isolated through aqueous workup and purified by chromatography or recrystallization.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key oncological targets and cancer cell lines. This data highlights the potency and selectivity that can be achieved through modifications of the 1H-Indazole-4-carboxylic acid scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1-1.6 | - | - | [4] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10-140 | - | - | [4] |

| Indazole Derivative 2f | - | - | 4T1 (Breast) | 0.23 | [5] |

| Indazole Derivative 6o | - | - | K562 (Leukemia) | 5.15 | [6] |

| Indazole Derivative 9u | FGFR1 | 3.3 | - | 0.468 | [7] |

Table 1: Inhibitory Activities of Selected Indazole-Based Compounds

| Synthetic Step | Reaction Type | Typical Yield (%) | Reference |

| Amide Coupling (HATU) | Amide bond formation | 60-90 | [8] |

| Suzuki Coupling | C-C bond formation | 70-95 | [9] |

| Ester Hydrolysis | Saponification | >90 | [2] |

Table 2: Representative Reaction Yields for Indazole Derivative Synthesis

Key Signaling Pathways Targeted by Indazole Derivatives

Many therapeutic agents derived from 1H-Indazole-4-carboxylic acid exert their effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for indazole-based inhibitors.

References

- 1. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 1H-Indazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-4-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this scaffold, focusing on its antimicrobial, antifungal, and anticancer properties. Detailed experimental protocols for key screening assays are presented, along with a summary of available quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the potential mechanisms of action, including the inhibition of the bacterial cell division protein FtsZ and the modulation of the p53/MDM2 signaling pathway in cancer cells, through detailed diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the indazole framework.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[1] 1H-Indazole-4-carboxylic acid, a key derivative, has garnered significant interest due to its versatile chemical nature and potential as a building block for the synthesis of novel bioactive molecules.[2] Preliminary studies have indicated that compounds bearing this core structure exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. This guide will delve into the foundational screening methodologies and available data for this compound and its close analogs.

Synthesis of 1H-Indazole-4-carboxylic Acid

A plausible synthetic route could start from 2-methyl-3-nitrobenzoic acid. The methyl group can be halogenated, followed by reaction with a hydrazine to form a phenylhydrazine intermediate. Subsequent intramolecular cyclization would yield the indazole ring. The nitro group can then be reduced to an amino group, which can be diazotized and replaced with a hydrogen atom to afford the 1H-indazole scaffold. Finally, the carboxylic acid at the 4-position would be present from the starting material.

For a more direct, albeit potentially lower-yielding approach, the synthesis could proceed via the hydrolysis of a corresponding ester, such as ethyl 1H-indazole-4-carboxylate. The ester can be synthesized through various methods, including cycloaddition reactions. The hydrolysis is typically achieved by reacting the ester with a base like potassium hydroxide, followed by acidification to yield the carboxylic acid.[4]

Biological Screening Protocols

Antimicrobial Susceptibility Testing

The antimicrobial activity of 1H-Indazole-4-carboxylic acid and its derivatives can be determined using established methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Antifungal Susceptibility Testing

The antifungal activity can be assessed using the mycelial growth inhibition assay, which is particularly useful for filamentous fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay

-

Preparation of Fungal Culture:

-

Grow the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until it forms a mature mycelial mat.

-

-

Preparation of Test Plates:

-

Prepare a series of agar plates containing different concentrations of the test compound. The compound is typically dissolved in a solvent like DMSO and then mixed with the molten agar before pouring the plates.

-

A control plate containing only the solvent should also be prepared.

-

-

Inoculation:

-

Cut a small disc (e.g., 5 mm diameter) from the edge of the mature fungal colony.

-

Place the mycelial disc in the center of each test and control plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the fungal growth in the control plate reaches the edge of the plate.

-

-

Data Analysis:

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage of inhibition against the compound concentration.

-

Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, providing a measure of the anticancer potential of a compound.[5]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

-

Quantitative Data on Biological Activity

While extensive quantitative data for 1H-Indazole-4-carboxylic acid is not widely published, numerous studies on its derivatives provide valuable insights into the potential of this scaffold. The following tables summarize representative data for antimicrobial, antifungal, and anticancer activities of various indazole derivatives.

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-bromo-1H-indazole derivative 9 | S. pyogenes PS | 4 | [6] |

| 4-bromo-1H-indazole derivative 18 | Penicillin-resistant S. aureus | More potent than 3-MBA | [6] |

| 1,3-diphenyl pyrazole derivative 20 | A. baumannii | 4 | [7] |

Table 2: Antifungal Activity of Indazole Derivatives

| Compound | Organism | EC50 (µg/mL) | Reference |

| 1,2,4-Oxadiazole derivative 4f | R. solani | 12.68 | [8] |

| 1,2,4-Oxadiazole derivative 4f | C. capsica | 8.81 | [8] |

| 1,3,4-Oxadiazole compound LMM6 | C. albicans | 8-32 (MIC) | [9] |

Table 3: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Indazole-3-amine derivative 6o | K562 (chronic myeloid leukemia) | 5.15 | [5][10] |

| Indazole-3-amine derivative 5k | Hep-G2 (hepatoma) | 3.32 | [5] |

| Curcumin indazole analog 3b | WiDr (colorectal carcinoma) | 27.20 | [11] |

Potential Mechanisms of Action and Signaling Pathways

Inhibition of Bacterial FtsZ

Several indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[6] FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death. This makes FtsZ an attractive target for novel antibiotics.

Caption: Inhibition of bacterial cell division via FtsZ protein targeting.

Modulation of the p53/MDM2 Pathway

In cancer therapy, some indazole derivatives have been suggested to exert their effects through the modulation of the p53/MDM2 signaling pathway.[5][10] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Inhibitors of the p53-MDM2 interaction can restore p53 activity, leading to the induction of apoptosis in cancer cells.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Solubility of 1H-Indazole-4-carboxylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Indazole-4-carboxylic Acid, a key building block in medicinal chemistry and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its general solubility profile, detailed experimental protocols for determining solubility, and a logical workflow for such an analysis. This guide is intended to empower researchers to accurately assess the solubility of 1H-Indazole-4-carboxylic Acid in their specific applications.

Introduction to 1H-Indazole-4-carboxylic Acid

1H-Indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole core with a carboxylic acid substituent at the 4-position. This structure imparts a combination of aromatic and polar characteristics, influencing its solubility in various solvents. The indazole moiety itself is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. The presence of the carboxylic acid group introduces a site for hydrogen bonding and potential ionization, which are critical factors in its dissolution behavior. The specific arrangement of these functional groups in 1H-Indazole-4-carboxylic Acid dictates its interactions with different solvent molecules.

Solubility Profile of 1H-Indazole-4-carboxylic Acid

Direct quantitative solubility data for 1H-Indazole-4-carboxylic Acid in a range of common organic solvents is not widely available in peer-reviewed literature or technical data sheets. However, based on its chemical structure and data from structurally related compounds, a qualitative solubility profile can be inferred.

Table 1: Summary of Solubility Data for 1H-Indazole-4-carboxylic Acid and a Structurally Related Compound

| Solvent | 1H-Indazole-4-carboxylic Acid Solubility | 1H-Imidazole-4-carboxylic acid Solubility (for comparison) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 10 mg/mL (requires sonication)[1] |

| Methanol | Slightly Soluble | Insoluble |

| Ethanol | Likely Slightly Soluble | Insoluble |

| Acetone | Likely Sparingly Soluble | Insoluble |

| Dichloromethane (DCM) | Likely Insoluble | Insoluble |

| Ethyl Acetate | Likely Sparingly Soluble | Insoluble |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Data not available |

| Water | Insoluble (in neutral pH) | Soluble |

Note: The solubility of 1H-Indazole-4-carboxylic Acid is inferred from general principles of organic chemistry and qualitative statements. The quantitative data for 1H-Imidazole-4-carboxylic acid is provided as a reference for a structurally similar, though smaller, heterocyclic carboxylic acid and should not be considered a direct substitute.

The low solubility in non-polar solvents like dichloromethane is expected due to the polar carboxylic acid and the N-H group of the indazole ring. Polar aprotic solvents like DMSO and DMF are generally better solvents for such compounds due to their ability to act as hydrogen bond acceptors and their high polarity. Protic solvents like methanol and ethanol can engage in hydrogen bonding with the solute, leading to some degree of solubility. The solubility in aqueous solutions is expected to be highly pH-dependent; as a carboxylic acid, its solubility will increase significantly in basic conditions due to the formation of the more soluble carboxylate salt.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for 1H-Indazole-4-carboxylic Acid, a well-defined experimental protocol is essential. The following section details a standard methodology based on the equilibrium shake-flask method, which is a widely accepted technique for determining the solubility of a solid in a liquid.

3.1. Materials and Equipment

-

1H-Indazole-4-carboxylic Acid (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator capable of constant agitation and temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1H-Indazole-4-carboxylic Acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1H-Indazole-4-carboxylic Acid. A pre-established calibration curve using standard solutions of known concentrations is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

3.3. Method Validation

To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, precision, and specificity for 1H-Indazole-4-carboxylic Acid in the chosen solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of 1H-Indazole-4-carboxylic Acid.

Caption: Experimental workflow for determining the solubility of 1H-Indazole-4-carboxylic Acid.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 1H-Indazole-4-carboxylic Acid:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally if the compound is to be used at various temperatures.

-

pH: For ionizable compounds like carboxylic acids, pH is a critical factor in aqueous and protic organic solvents. The solubility of 1H-Indazole-4-carboxylic Acid is expected to increase dramatically in basic solutions due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.

-

Solvent Polarity and Hydrogen Bonding Capability: The choice of solvent is paramount. Solvents that can effectively solvate both the polar carboxylic acid group and the aromatic indazole ring will exhibit higher solubilizing capacity.

-

Presence of Co-solvents: The use of a co-solvent system can sometimes enhance solubility beyond what is achievable with a single solvent.

Conclusion

References

CAS number and molecular structure of 1H-Indazole-4-carboxylic Acid

An In-depth Technical Guide to 1H-Indazole-4-carboxylic Acid

This guide provides a comprehensive overview of 1H-Indazole-4-carboxylic Acid, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthetic approaches, and its role as a key building block in medicinal chemistry.

Chemical Identity and Molecular Structure

1H-Indazole-4-carboxylic acid is a heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring, with a carboxylic acid functional group attached at the 4-position.[1] This arrangement makes it a valuable scaffold and intermediate in the synthesis of more complex bioactive molecules.[1]

CAS Number: 677306-38-6[1]

Molecular Structure:

Caption: Molecular structure of 1H-Indazole-4-carboxylic Acid.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and predict the characteristic spectroscopic signals for 1H-Indazole-4-carboxylic Acid based on its structure.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (by HPLC) | [1] |

| IUPAC Name | 1H-indazole-4-carboxylic acid | [2] |

| InChI Key | KGKZHHIUOZGUNP-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)c1cccc2[nH]ncc12 | [3] |

| Topological Polar Surface Area | 66 Ų | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Table 2: Predicted Spectroscopic Data

Note: Specific experimental spectra for 1H-Indazole-4-carboxylic Acid were not available in the consulted resources. The data below are predictions based on the known behavior of its constituent functional groups.

| Spectroscopy | Predicted Signals |

| ¹H NMR | ~13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~11-12 ppm (s, 1H): Indazole N-H proton. ~7.0-8.5 ppm (m, 4H): Aromatic and pyrazole ring protons. |

| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH). ~110-150 ppm: Aromatic and pyrazole ring carbons. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[4][5] ~1680-1710 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.[4][5] ~1600, ~1450 cm⁻¹: C=C stretching from the aromatic rings. ~1210-1320 cm⁻¹: C-O stretch.[5] |

| Mass Spectrometry | m/z ≈ 162.04: [M]⁺ (Molecular Ion). m/z ≈ 145.04: [M-OH]⁺ (Loss of hydroxyl radical). m/z ≈ 117.04: [M-COOH]⁺ (Loss of carboxyl group). |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

A plausible route could involve the diazotization of an aminophthalic acid derivative, followed by reduction and cyclization to form the indazole ring system.

Caption: Generalized workflow for indazole carboxylic acid synthesis.

Conceptual Experimental Protocol

-

Diazotization: Dissolve the starting material (e.g., 3-amino-phthalic acid) in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl. Slowly add the cold diazonium salt solution to the reducing agent mixture. Allow the reaction to stir for several hours, which reduces the diazo group to a hydrazine.

-

Cyclization: Heat the reaction mixture. The hydrazine intermediate will undergo intramolecular cyclization to form the indazole ring. The specific temperature and time will depend on the substrate.

-

Isolation and Purification: After cooling, the solid product can be isolated by filtration. The crude product should then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 1H-Indazole-4-carboxylic Acid.

Applications in Research and Drug Development

1H-Indazole-4-carboxylic acid is a valuable building block for the synthesis of bioactive molecules in medicinal and agricultural chemistry.[1] The indazole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiemetic properties.[6][7]

This compound serves as a key intermediate for creating more complex derivatives. Researchers can modify the carboxylic acid group (e.g., via amidation or esterification) or the indazole nitrogen to produce libraries of novel compounds for screening and lead optimization.[1] Its structural properties are particularly relevant for developing novel anti-inflammatory and anticancer agents.[1]

Role in the Drug Development Pipeline

The use of a building block like 1H-Indazole-4-carboxylic Acid is an early step in the preclinical phase of drug development.

Caption: Role of an intermediate in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1H-Indazole-4-carboxylic Acid is classified with the following hazards:

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses and gloves. It should be handled in a well-ventilated area.

Conclusion

1H-Indazole-4-carboxylic Acid (CAS: 677306-38-6) is a key chemical intermediate with significant potential in medicinal and synthetic chemistry. Its defined structure and reactive carboxylic acid handle make it an ideal starting point for the synthesis of diverse indazole derivatives. For researchers in drug development, it represents a valuable building block for exploring new therapeutic agents, particularly in the fields of oncology and inflammation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-indazole-4-carboxylic acid | C8H6N2O2 | CID 21982323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 1H-Indazole-4-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] 1H-Indazole-4-carboxylic acid, a key derivative, serves as a valuable building block in the synthesis of pharmacologically active compounds. Understanding its structural, electronic, and reactive properties is crucial for rational drug design. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of 1H-Indazole-4-carboxylic acid. It details the protocols for Density Functional Theory (DFT) calculations and molecular docking simulations, presents data in a structured format, and visualizes complex workflows to facilitate a deeper understanding for researchers in drug discovery and computational chemistry.

Introduction to the Indazole Scaffold

Indazole, a fused aromatic heterocycle comprising a benzene and a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[2] Its derivatives are known to exhibit a multitude of pharmacological effects, making them a focal point of synthetic and medicinal chemistry research.[3] The biological significance of indazoles stems from their ability to act as inhibitors for various enzymes and receptors. Theoretical and computational studies provide invaluable insights into the molecule's quantum chemical properties, potential energy surfaces, and interaction with biological targets, thereby accelerating the drug development process.[3][4]

This guide focuses specifically on 1H-Indazole-4-carboxylic acid (CAS No: 677306-38-6), a key intermediate.[5] We will explore the standard computational workflows used to predict its molecular geometry, spectroscopic signatures, electronic properties, and potential as a ligand for protein targets.

Molecular Properties:

-

Molecular Formula: C₈H₆N₂O₂[5]

-

Molecular Weight: 162.15 g/mol [5]

-

Tautomerism: The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations on the parent indazole molecule indicate that the 1H-tautomer is thermodynamically more stable than the 2H form by approximately 15-20 kJ·mol⁻¹.[6][7] This guide will focus on the more stable 1H-tautomer.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.[3][4]

-

Structure Drawing: The 2D structure of 1H-Indazole-4-carboxylic acid is drawn using molecular editing software and converted to a 3D structure.

-

Geometry Optimization: An initial geometry optimization is performed using a lower-level basis set, followed by a higher-level optimization. A commonly employed method for heterocyclic compounds is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a sound basis for experimental observations in similar indazole systems.[6][7][8]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Software: These calculations are typically carried out using computational chemistry packages such as GAUSSIAN.[3][4]

The following tables summarize the types of quantitative data obtained from DFT calculations. Note: The values presented are illustrative templates, as specific published data for 1H-Indazole-4-carboxylic Acid is not available.

Table 1: Predicted Geometric Parameters (Optimized at B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 |

| O-H | ~0.97 | |

| C-C (ring) | ~1.39 - 1.42 | |

| N-N | ~1.35 | |

| Bond Angle | O=C-O | ~123.5 |

| C-N-N | ~108.0 |

| Dihedral Angle | O=C-C-C | ~180.0 (planar) |

Table 2: Key Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3400 - 3550 |

| N-H Stretch | Indazole Ring | ~3300 - 3400 |

| C=O Stretch | Carboxylic Acid | ~1720 - 1750 |

| C=C Stretch | Aromatic Ring | ~1500 - 1600 |

| C-O Stretch | Carboxylic Acid | ~1250 - 1350 |

Table 3: Calculated Electronic Properties

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.5 to -7.5 | Electron-donating ability |

| E_LUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity, stability |

| Ionization Potential | 6.5 to 7.5 | Energy to remove an electron |

| Electron Affinity | 1.5 to 2.5 | Energy released when gaining an electron |

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is essential for structure-based drug design, helping to identify key interactions and estimate binding affinity.[9][10]

-

Protein Preparation: The 3D crystal structure of a target protein (e.g., VEGFR-2, PDB ID: 4AGD, a target for some indazole derivatives) is obtained from the Protein Data Bank (PDB).[1] Water molecules, co-crystallized ligands, and ions are removed. Polar hydrogens and appropriate atomic charges (e.g., Kollman charges) are added.

-

Ligand Preparation: The 3D structure of 1H-Indazole-4-carboxylic acid, optimized via DFT, is prepared. Gasteiger charges are assigned, and rotatable bonds are defined. The structure is saved in the required format (e.g., PDBQT for AutoDock).[10]

-

Grid Generation: A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.

-

Docking Simulation: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore possible binding poses of the ligand within the defined grid box.[3][4] Multiple runs are performed to ensure robust results.

-

Analysis of Results: The resulting poses are clustered and ranked based on their predicted binding energy (kcal/mol). The pose with the lowest binding energy is typically selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) using visualization software.

Table 4: Illustrative Molecular Docking Results against a Kinase Target

| Parameter | Result | Description |

|---|---|---|

| Binding Energy | -6.0 to -8.0 kcal/mol | Estimated free energy of binding. More negative values indicate stronger affinity. |

| Hydrogen Bonds | Carboxylic acid O/OH with Lysine (backbone NH) Indazole N-H with Glutamate (side chain C=O) | Key stabilizing interactions. Distances are typically < 3.5 Å. |

| Hydrophobic Interactions | Indazole benzene ring with Valine, Leucine | Interactions with non-polar residues in the active site. |